molecular formula C7H8N4O2S B1312074 4-(4-Nitrophenyl)-3-thiosemicarbazide CAS No. 38985-70-5

4-(4-Nitrophenyl)-3-thiosemicarbazide

Cat. No.: B1312074
CAS No.: 38985-70-5
M. Wt: 212.23 g/mol
InChI Key: XUUZUFNGKWHTSA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinecarbothioamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Nitrophenyl)-3-thiosemicarbazide can be synthesized through several methods. One common approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted hydrazinecarbothioamides, and various thiadiazole derivatives .

Scientific Research Applications

4-(4-Nitrophenyl)-3-thiosemicarbazide has a wide range of scientific research applications:

Properties

IUPAC Name

1-amino-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUZUFNGKWHTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409123
Record name N-(4-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38985-70-5
Record name 4-(4-Nitrophenyl)thiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38985-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38985-70-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(4-Nitrophenyl)hydrazinecarbothioamide contribute to the catalytic activity of the synthesized ruthenium complex?

A1: While the exact mechanism of action isn't explicitly detailed in the research [], it's suggested that the N-(4-Nitrophenyl)hydrazinecarbothioamide ligand, alongside bipyridyl molecules, plays a crucial role in forming a stable complex with ruthenium(II). This complex, particularly when immobilized with phosphotungstic acid, exhibits enhanced catalytic activity in the oxidative conversion of alkyl aromatic and cycloalcohols []. The presence of the nitro group and the thiosemicarbazide moiety within the ligand structure likely influences the electronic properties of the metal center, potentially impacting its ability to interact with reactants and facilitate the catalytic process. Further investigation into the specific interactions between the complex and reactants is needed to elucidate the precise mechanism.

Q2: What characterization techniques were employed to confirm the successful synthesis of the ruthenium complex and its hybrid with phosphotungstic acid?

A2: The researchers employed a multi-faceted approach to characterize the synthesized compounds. Elemental analysis provided information about the elemental composition, confirming the expected stoichiometry. Fourier-transform infrared spectroscopy (FT-IR) was used to identify characteristic functional groups present in the compounds. Powder X-ray diffraction (XRD) provided insights into the crystallinity and phase purity of the synthesized materials. Diffuse reflectance UV-Vis spectroscopy (DRUV-Vis) helped analyze the electronic transitions and coordination environment of the ruthenium complex. Scanning electron microscopy (SEM) was utilized to visualize the surface morphology and assess any changes upon hybridization. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM provided elemental mapping, confirming the presence and distribution of expected elements within the hybrid material. Finally, inductively coupled plasma (ICP) analysis offered further confirmation of the hybrid's molecular formula by quantifying the elemental composition [].

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